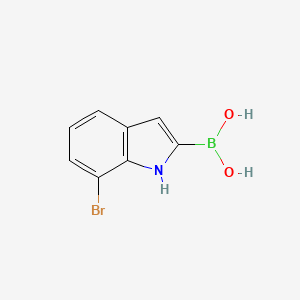

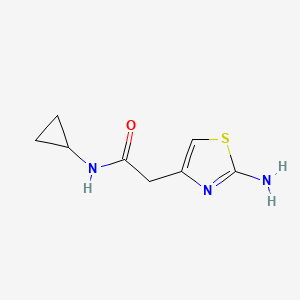

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide

Overview

Description

The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the cyclopropyl group and the acetamide moiety suggests that this compound could have interesting chemical properties and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group at the 2-position of the thiazole, a cyclopropyl group, and an acetamide moiety .Chemical Reactions Analysis

2-Aminothiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the amine group can allow for further functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could allow for hydrogen bonding, potentially affecting its solubility and reactivity .Scientific Research Applications

Antibacterial Applications

2-Aminothiazoles have been utilized as starting materials for synthesizing heterocyclic analogues with antibacterial properties. They are particularly effective against multidrug-resistant strains. For instance, certain derivatives have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Applications

These compounds also exhibit antifungal activity. In research, compounds derived from 2-aminothiazoles demonstrated inhibitory potential against fungi like Candida glabrata and Candida albicans , showing zones of inhibition comparable to or greater than the reference drug nystatin .

Anti-HIV Activity

The 2-aminothiazole scaffold has been associated with anti-HIV properties. While specific details on the mechanism are not provided, the structural framework of these compounds allows for potential therapeutic roles in anti-HIV treatment .

Antioxidant Properties

2-Aminothiazole derivatives are known to possess antioxidant capabilities. These properties are crucial in combating oxidative stress, which can lead to various chronic diseases .

Antitumor and Anticancer Potential

The 2-aminothiazole core is emerging as a promising scaffold in antitumor and anticancer medication. It’s being investigated for its potential to decrease drug resistance and reduce side effects commonly associated with cancer treatments .

Anthelmintic Activity

These compounds have shown promise as anthelmintic agents, which are used to treat parasitic worm infections. The efficacy of 2-aminothiazole derivatives in this application could lead to new treatments for such infections .

Anti-inflammatory and Analgesic Effects

Medicinal chemistry has recognized 2-aminothiazoles for their anti-inflammatory and analgesic effects. This makes them valuable in the development of new pain relief and inflammation management drugs .

Future Directions

properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVIMXIGKVSDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)

![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)